Procyclidine Muscarinic M1/M2 Receptor Selectivity Ratio Compared to Biperiden
Procyclidine exhibits a muscarinic M1/M2 receptor selectivity ratio of approximately 5.4-fold based on Ki values (M1 Ki = 4.6 nM vs M2 Ki = 25.0 nM) [1]. In comparative human tissue radioligand binding assays, biperiden demonstrated the most favorable selectivity profile among anticholinergics tested, with the study authors concluding that 'biperiden would be the drug of choice to avoid any antimuscarinic effects on the heart' [2]. Procyclidine showed significant but less pronounced M1/M2 selectivity than biperiden in the same assay system, representing an intermediate selectivity profile between biperiden and non-selective agents [2].
| Evidence Dimension | Muscarinic M1/M2 receptor selectivity ratio |
|---|---|
| Target Compound Data | M1 Ki = 4.6 nM; M2 Ki = 25.0 nM; M1/M2 ratio ≈ 5.4 |
| Comparator Or Baseline | Biperiden: demonstrated the most favorable M1/M2 selectivity among tested compounds (biperiden > procyclidine > benztropine > scopolamine) |
| Quantified Difference | Biperiden exhibited greater M1/M2 selectivity than procyclidine in human tissue assays; both showed significant selectivity versus non-selective agents |
| Conditions | Radioligand binding assays using human brain (M1-predominant) and heart (M2-predominant) tissue |
Why This Matters
M1/M2 selectivity profile informs cardiovascular safety considerations, with higher M2 affinity correlating with greater potential for cardiac antimuscarinic effects.
- [1] DrugDomain. Procyclidine (DB00387) Target Affinity Data: M1 Ki = 4.6 nM, M2 Ki = 25.0 nM, M3 Ki = 12.4 nM, M4 Ki = 7.0 nM. SWMED DrugDomain Database. View Source
- [2] Larson EW, Pfenning MA, Richelson E. Selectivity of antimuscarinic compounds for muscarinic receptors of human brain and heart. Psychopharmacology (Berl). 1991;103(2):162-5. PMID: 2027917. View Source
